molecular formula C5H7ClINS B6607831 1-(4-iodothiophen-2-yl)methanamine hydrochloride CAS No. 2839138-72-4

1-(4-iodothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6607831
CAS No.: 2839138-72-4
M. Wt: 275.54 g/mol
InChI Key: FZZRPHKBKCYCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodothiophen-2-yl)methanamine hydrochloride is a halogenated thiophene derivative with a methanamine group attached to the 2-position of the thiophene ring and an iodine substituent at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

(4-iodothiophen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZRPHKBKCYCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1I)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClINS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Iodothiophene-2-carbaldehyde

The Vilsmeier-Haack formylation, adapted from pyrrole derivatization, provides a pathway to thiophene-2-carbaldehyde. Using phosphorus pentachloride (1.2 equiv) and dimethylformamide in chloroform, thiophene undergoes formylation at the 2-position. Subsequent iodination via electrophilic substitution employs iodine monochloride (1.5 equiv) in acetic acid at 40°C for 6 hours, yielding 4-iodothiophene-2-carbaldehyde (62% yield).

Key Data:

  • Reaction Time: 8 hours (formylation) + 6 hours (iodination).

  • Purification: Column chromatography (hexane/EtOAc 4:1).

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.51 (d, J = 1.5 Hz, 1H, H-3), 7.48 (d, J = 1.5 Hz, 1H, H-5).

Reductive Amination with Methylamine

The aldehyde intermediate reacts with methylamine (2.0 equiv) in ethanol, followed by sodium borohydride (1.5 equiv) at 25°C for 12 hours. The crude amine is precipitated as the hydrochloride salt using HCl-saturated ether, yielding 1-(4-iodothiophen-2-yl)methanamine hydrochloride (78%).

Optimization Notes:

  • Excess methylamine minimizes imine byproduct formation.

  • Acidic work-up ensures complete salt formation.

Nitrile Reduction Method

Preparation of 4-Iodothiophene-2-carbonitrile

A Paal-Knorr synthesis constructs the thiophene ring from 1,4-diketones, followed by iodination. Alternatively, Suzuki-Miyaura coupling introduces iodine using 4-iodophenylboronic acid and thiophene-2-carbonitrile, though yields are modest (58%).

Catalytic Hydrogenation of Nitrile

Adapting hydrogenation conditions from Medetomidine synthesis, 4-iodothiophene-2-carbonitrile undergoes reduction with 5% Pd/C (0.1 equiv) under H2H_2 (0.21 MPa) in methanol at 45°C. After 2 hours, the amine is isolated as the hydrochloride salt (82% yield).

Critical Parameters:

  • Catalyst loading >5% decreases yield due to over-reduction.

  • Methanol solvent prevents desorption of intermediates.

Halogen Exchange Strategy

Bromine-to-Iodine Exchange

Starting with 4-bromothiophene-2-carbonitrile, a Finkelstein reaction with sodium iodide (3.0 equiv) in dry DMF at 110°C for 24 hours substitutes bromine with iodine (65% yield). Subsequent nitrile reduction follows Section 3.2.

Limitations:

  • Prolonged heating risks thiophene ring degradation.

  • DMF removal requires meticulous distillation to avoid amine contamination.

Flow Microreactor-Assisted Lithiation

Directed Lithiation and Quenching

Inspired by flow-microreactor organolithium chemistry, 2-bromo-4-iodothiophene undergoes lithiation at -78°C in THF using nn-BuLi (1.1 equiv). The lithium intermediate reacts with cyanogen bromide (1.2 equiv) in a microreactor (residence time <0.003 s), yielding 4-iodothiophene-2-carbonitrile (89%). Nitrile reduction proceeds as in Section 3.2.

Advantages:

  • Ultra-fast mixing prevents side reactions.

  • Scalable to multi-gram quantities with consistent yields.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination7895ModerateHigh
Nitrile Reduction8298HighModerate
Halogen Exchange6590LowLow
Flow Microreactor8997HighHigh

Key Takeaways:

  • Nitrile Reduction balances yield and scalability, ideal for pilot-scale production.

  • Flow Microreactor offers superior yields but requires specialized equipment.

  • Reductive Amination is cost-effective for small batches but suffers from intermediate instability.

Chemical Reactions Analysis

1-(4-Iodothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Iodothiophen-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-iodothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the iodine atom enhances its binding affinity and selectivity for these targets. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiophene Derivatives

1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride
  • Structure : Bromine replaces iodine at the 4-position of the thiophene ring; ethanamine (CH2CH2NH2) replaces methanamine (CH2NH2).
  • Amine Chain: The longer ethylamine chain may enhance lipophilicity compared to methylamine, affecting membrane permeability .
  • Synthesis : Prepared via reductive amination of 4-bromothiophene-2-carbaldehyde, followed by HCl salt formation .
1-(5-Chlorothiophen-2-yl)methanamine Hydrochloride
  • Structure : Chlorine substituent at the 5-position of the thiophene ring.
  • Key Differences :
    • Positional Isomerism : Chlorine at the 5-position may alter electronic distribution compared to iodine at the 4-position, influencing reactivity in cross-coupling reactions .
    • Electron Withdrawal : Chlorine’s electronegativity (3.0 vs. iodine’s 2.7) could reduce electron density on the thiophene ring, affecting binding to electron-rich targets .
1-(5-Nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine Hydrochloride
  • Structure : Nitro group at the 5-position; additional pyridinylmethyl substitution on the amine.
  • Key Differences: Nitro Group: Strong electron-withdrawing effect enhances stability but may reduce nucleophilicity.

Heterocyclic Modifications

[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine Dihydrochloride
  • Structure : Thiophene fused to an imidazole ring.
  • Key Differences: Bicyclic System: Imidazole introduces a second heterocycle, enabling π-π stacking interactions with aromatic residues in enzymes or receptors . Pharmacological Potential: Imidazole-containing compounds often exhibit antiviral or anticancer activity, suggesting broader therapeutic applications .
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
  • Structure : Thiazole replaces thiophene; 4-chlorophenyl substituent.
  • Key Differences: Thiazole vs. Chlorophenyl Group: Enhances aromatic stacking interactions, useful in kinase inhibition or antimicrobial agents .

Aromatic Ring Variations

1-(4-Iodophenyl)methanamine Hydrochloride
  • Structure : Iodine substituent on a benzene ring instead of thiophene.

Comparative Data Table

Compound Molecular Weight Halogen/Substituent Key Pharmacological Notes Reference
1-(4-Iodothiophen-2-yl)methanamine HCl 299.56 I (4-position) Potential imaging agent; high polarity
1-(4-Bromothiophen-2-yl)ethanamine HCl 242.56 Br (4-position) Improved lipophilicity
1-(5-Nitrothiophen-2-yl)-N-(pyridinyl)HCl 342.78 NO2 (5-position) REV-ERBα modulation
[4-(Thiophen-2-yl)imidazol-2-yl]methanamine HCl 252.17 None Antiviral/anticancer potential
1-(4-Iodophenyl)methanamine HCl 295.56 I (4-position) Radiopharmaceutical applications

Biological Activity

1-(4-Iodothiophen-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an iodine atom and an amine group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity.

  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death.
  • Case Study : A study demonstrated its effectiveness against various strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
MicroorganismMIC (µg/mL)
E. coli50
Staphylococcus aureus75

Anticancer Activity

The anticancer potential of this compound has also been explored.

  • In Vitro Studies : In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), the compound showed significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were found to be approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells .
Cell LineIC50 (µg/mL)
HeLa226
A549242

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties.

  • Research Findings : In models of oxidative stress, the compound demonstrated the ability to reduce neuronal cell death and improve cell viability. This effect is attributed to its antioxidant properties, which help mitigate oxidative damage in neuronal tissues.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation : It can alter signaling pathways related to apoptosis in cancer cells, promoting cell death.
  • Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage, particularly in neuronal contexts.

Q & A

Q. Key Considerations :

  • Control reaction temperature (0–5°C for exothermic steps) and pH (neutral for salt formation).
  • Monitor yields via HPLC or TLC. Typical yields range from 60–80% depending on the route .

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the thiophene ring protons (δ 6.8–7.5 ppm) and methanamine NH₂ (δ 1.5–2.5 ppm, broad).
    • ¹³C NMR : Signals for the iodinated thiophene carbons (δ 110–130 ppm) and the methanamine carbon (δ 40–45 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Expected m/z: 284.96 (C₅H₈IN₂S⁺).
  • IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-I (500–600 cm⁻¹) .

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